molecular formula C6H4ClN3O2 B8729514 Nitrobenzenediazonium chloride CAS No. 61182-96-5

Nitrobenzenediazonium chloride

Cat. No. B8729514
M. Wt: 185.57 g/mol
InChI Key: KMRSVJOEUGWWBX-UHFFFAOYSA-M
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Patent
US06392056B1

Procedure details

To a 500 mL three-necked flask equipped with a mechanical stirrer are added 60 g of 2-nitroaniline and 134.2 g of concentrated hydrochloric acid. After heating to 65° C., 46 g of water is added after which the reactor is cooled to 0° C. Sodium nitrite (74.2 g, 40% aqueous solution) is slowly added to the slurry while maintaining a temperature of 0° C. The diazonium salt solution is filtered to give 290 g of solution which is stored at −15° C. for later use.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
134.2 g
Type
reactant
Reaction Step One
Quantity
74.2 g
Type
reactant
Reaction Step Two
Name
Quantity
46 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[ClH:11].[N:12]([O-])=O.[Na+]>O>[Cl-:11].[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[N+:6]#[N:12])([O-:3])=[O:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
134.2 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
74.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
46 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL three-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0° C
FILTRATION
Type
FILTRATION
Details
The diazonium salt solution is filtered

Outcomes

Product
Name
Type
product
Smiles
[Cl-].[N+](=O)([O-])C1=C(C=CC=C1)[N+]#N
Measurements
Type Value Analysis
AMOUNT: MASS 290 g
YIELD: CALCULATEDPERCENTYIELD 359.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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